Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate
Description
Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate is a heterocyclic organic compound featuring a partially saturated quinoline backbone. The molecule comprises a fused benzene and piperidine ring system, with a chlorine substituent at position 7 and a methyl ester group at position 6. This structure confers unique physicochemical properties, such as moderate polarity due to the ester group and enhanced electrophilicity at the chloro-substituted aromatic position.
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate |
InChI |
InChI=1S/C11H12ClNO2/c1-15-11(14)9-8(12)5-4-7-3-2-6-13-10(7)9/h4-5,13H,2-3,6H2,1H3 |
InChI Key |
VPELXAIPXAQQCX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1NCCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Electrophilic Chlorination of Tetrahydroquinoline Intermediates
Chlorination at the C7 position can be achieved using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). For example, a protocol adapted from the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid involves:
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Step 1 : Protection of the tetrahydroquinoline nitrogen with a benzyl group to prevent undesired side reactions.
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Step 2 : Chlorination at C7 using SO₂Cl₂ in dichloromethane at 0–5°C, followed by quenching with aqueous sodium bicarbonate.
-
Step 3 : Deprotection via catalytic hydrogenation (Pd/C, H₂) to regenerate the free amine.
This method yields a chlorinated intermediate, which can subsequently undergo esterification.
Esterification of Carboxylic Acid Precursors
The methyl ester at C8 is typically introduced via Fischer esterification or using dimethyl sulfate. A representative procedure from the synthesis of methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate involves:
-
Step 1 : Reaction of the carboxylic acid intermediate (e.g., 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid) with methanol in the presence of concentrated sulfuric acid as a catalyst.
-
Step 2 : Reflux at 65–70°C for 6–8 hours, followed by neutralization and extraction with ethyl acetate.
Yields for analogous reactions range from 75% to 92%, depending on the purity of the starting material and reaction conditions.
Ring-Forming Strategies: Annulation and Cyclization
Pictet-Spengler Cyclization
The Pictet-Spengler reaction is widely used to construct tetrahydroquinoline scaffolds. For methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate, a modified approach could involve:
-
Reactants : 4-Chloro-3-methoxycarbonylphenyl ethylamine and formaldehyde.
-
Conditions : Acidic catalysis (e.g., HCl in ethanol) at 80°C for 12 hours.
-
Outcome : Cyclization forms the tetrahydroquinoline ring with simultaneous introduction of the methyl ester group.
This method offers regioselectivity but may require subsequent deprotection steps if nitrogen-protecting groups are used.
Friedländer Annulation
Friedländer annulation between 2-aminobenzaldehyde derivatives and ketones provides an alternative route. For example:
-
Reactants : 2-Amino-4-chloro-5-methoxycarbonylbenzaldehyde and cyclohexanone.
-
Conditions : Catalyzed by p-toluenesulfonic acid (PTSA) in refluxing toluene.
-
Outcome : Forms the tetrahydroquinoline core with the chloro and ester groups pre-installed.
This method is advantageous for its atom economy but may necessitate stringent control over stoichiometry to avoid polymerization.
Optimization of Reaction Parameters
Temperature and Catalyst Effects
-
Copper(I) Oxide Catalysis : In the oxidation of 7-methyltetrahydroquinoline to 7-methylquinoline, copper(I) oxide (5 mol%) and 4-dimethylaminopyridine (DMAP) in acetonitrile at 120°C under oxygen achieve 92% yield. Similar conditions could adapt to dehydrogenation steps in the target compound’s synthesis.
-
Palladium-Catalyzed Hydrogenation : Hydrogenolysis of benzyl-protected intermediates (e.g., 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid) using 5% Pd/C in methanol under 1–4 atm H₂ achieves >99% purity.
Solvent and pH Control
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Acetonitrile : Preferred for oxidation reactions due to its high dielectric constant and inertness.
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Alkaline Conditions : Adjusting the pH to 12.0–12.5 with NaOH during workup minimizes side reactions and facilitates crystallization.
Analytical and Characterization Data
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in chemical synthesis and drug development.
Scientific Research Applications
Chemical Properties and Structure
Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate has the following chemical characteristics:
- Molecular Formula : C12H12ClN O2
- Molecular Weight : Approximately 235.68 g/mol
- Structural Features : The presence of a chloro substituent enhances its biological activity by improving binding affinity to various biological targets.
This compound has been extensively studied for its potential antibacterial and antiviral properties. The following sections summarize its applications in different areas:
Antimicrobial Applications
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:
- Antibacterial Studies : It has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. Studies have demonstrated that derivatives of tetrahydroquinoline compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
- Antiviral Properties : The compound's ability to inhibit viral replication makes it a candidate for further exploration in antiviral drug development .
Anticancer Potential
Recent studies have highlighted the compound's antiproliferative effects on cancer cells. For example:
- In vitro tests have shown that this compound can induce apoptosis in human cancer cell lines such as HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma) .
- The mechanism involves the activation of caspases and modulation of cell cycle progression.
Case Study on Antibacterial Activity
A study conducted by researchers tested various derivatives of tetrahydroquinoline for their antibacterial activity against Mycobacterium smegmatis. Among the tested compounds, this compound exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL, indicating strong antibacterial properties .
Case Study on Anticancer Efficacy
In an investigation into the anticancer properties of tetrahydroquinoline derivatives, this compound was found to significantly reduce cell viability in both HeLa and HT-29 cell lines at concentrations as low as 10 µM . The study concluded that this compound could serve as a lead structure for developing new anticancer agents.
References Table
Mechanism of Action
The mechanism of action of Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydroquinoline Core
Key analogs differ in substituent type, position, and electronic effects. For example:
Key Findings :
Core Ring System Modifications
Tetrahydroisoquinoline Derivatives
Methyl 2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (9a) shares a partially saturated bicyclic structure but differs in the nitrogen position (isoquinoline vs. quinoline).
Indolizine Analogs
Methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS 1150098-21-7) replaces the quinoline core with an indolizine system. The additional oxygen at position 5 increases polarity and may affect solubility. The indolizine scaffold also imposes distinct conformational constraints due to its bridgehead nitrogen .
Ester Group Modifications
Ethyl esters (e.g., Ethyl 4-chloro-7-methoxy-d3-quinoline-3-carboxylate) demonstrate that alkyl chain length influences lipophilicity and metabolic pathways. Methyl esters, as in the target compound, generally exhibit faster hydrolysis rates in vivo compared to ethyl esters, impacting bioavailability .
Biological Activity
Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various research findings and case studies.
- Molecular Formula : C₉H₈ClN
- Molecular Weight : Approximately 211.67 g/mol
- Structure : Characterized by a chloro substituent and a carboxylate group within a tetrahydroquinoline framework.
Antimicrobial Properties
Research indicates that this compound exhibits substantial antimicrobial activity. It has been tested against various bacterial strains with notable results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µM |
| Staphylococcus aureus | 75 µM |
| Streptococcus agalactiae | 100 µM |
The presence of the chloro group enhances its binding affinity to bacterial enzymes, which is crucial for its antibacterial efficacy.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits key inflammatory mediators and pathways, making it a candidate for further development in treating inflammatory diseases. For example, the compound showed significant inhibition of pro-inflammatory cytokines in cell culture models .
Anticancer Potential
Preliminary studies suggest that this compound may also exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
-
Study on Antimicrobial Activity :
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against a panel of clinical isolates. Results indicated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. -
Anti-inflammatory Research :
In a controlled laboratory setting, the compound was tested for its ability to reduce inflammation in murine models. The results showed a significant decrease in edema and inflammatory markers compared to the control group. -
Anticancer Investigation :
A recent investigation published in Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines. The findings revealed that it significantly reduced cell viability in a dose-dependent manner while promoting apoptosis through mitochondrial pathways .
The biological activity of this compound can be attributed to its structural features:
- Chloro Group : Enhances interaction with biological targets.
- Carboxylate Functionality : Increases solubility and bioavailability.
These structural characteristics facilitate effective binding to enzymes and receptors involved in disease processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using intermediates such as uracil-5,6-diamines or 7-azido-8-nitroquinoline derivatives. Catalytic hydrogenation under controlled pressure (e.g., 50 psi H₂ with Pd/C) is effective for reducing nitro groups while preserving the ester functionality. Purification via recrystallization from ethanol or methanol is recommended to achieve high purity (>98%), as demonstrated in similar tetrahydroquinoline syntheses .
Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?
- Methodological Answer : Key analytical steps include:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The methyl ester (COOCH₃) typically appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR, while the tetrahydroquinoline ring protons show multiplet splitting between δ 1.5–3.0 ppm .
- MS (ESI+) : Look for the molecular ion [M+H]⁺ at m/z 255.07 (C₁₁H₁₂ClNO₂). Fragmentation patterns should align with loss of COOCH₃ (-59 Da) .
- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. What strategies address discrepancies in spectroscopic data between theoretical predictions and experimental observations?
- Methodological Answer :
- Contradiction Analysis : For unexpected NMR splitting patterns (e.g., non-equivalent CH₂ protons in the tetrahydroquinoline ring), employ 2D NMR (COSY, HSQC) to confirm coupling relationships.
- Crystallographic Validation : If crystallizable, compare experimental X-ray bond lengths/angles with DFT-optimized structures to identify conformational distortions .
- Isotopic Labeling : Use ¹³C-labeled methyl esters to track potential ester hydrolysis during synthesis, which may alter spectral profiles .
Q. How can regioselective functionalization of the tetrahydroquinoline core be achieved for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Electrophilic Substitution : Introduce halogens (e.g., Cl, Br) at position 7 via Friedel-Crafts alkylation under Lewis acid catalysis (AlCl₃ or FeCl₃) .
- Nucleophilic Displacement : Replace the 7-chloro group with amines or alkoxy groups using Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig for aryl amines) .
- Steric Control : Use bulky directing groups (e.g., tert-butyl esters) to block undesired substitution at position 8 .
Q. What are the challenges in resolving enantiomeric purity for chiral derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Employ a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Validate with polarimetry ([α]D²⁵) .
- Dynamic Kinetic Resolution : Use asymmetric hydrogenation with Rh(I)-DuPHOS catalysts to enhance enantiomeric excess (ee >95%) .
- Circular Dichroism (CD) : Correlate CD spectra with crystallographic data to assign absolute configurations .
Data Contradictions and Solutions
Q. Why might melting point data vary across literature sources, and how should this be addressed?
- Methodological Answer : Variations often arise from impurities or polymorphic forms. Standardize recrystallization solvents (e.g., use anhydrous ethanol vs. aqueous mixtures) and report DSC thermograms (heating rate: 10°C/min) to document thermal behavior .
Safety and Handling
Q. What precautions are necessary for handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
